molecular formula C17H23NO3S B3015521 N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide CAS No. 2097908-77-3

N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

Cat. No.: B3015521
CAS No.: 2097908-77-3
M. Wt: 321.44
InChI Key: XHIRMGFINGRRSX-UHFFFAOYSA-N
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Description

The compound “N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide” is a complex organic molecule. It contains a cyclohexene ring, which is a six-membered ring with one double bond , attached to a tetrahydronaphthalene group, which is a polycyclic aromatic hydrocarbon. The molecule also contains a sulfonamide group, which is a functional group consisting of a sulfur atom, two oxygen atoms, and a nitrogen atom.


Chemical Reactions Analysis

The reactivity of this compound would be expected to be influenced by the presence of the cyclohexene ring, the tetrahydronaphthalene group, and the sulfonamide group. Each of these groups can participate in different types of chemical reactions. For example, the double bond in the cyclohexene ring could potentially be involved in addition reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be expected to be influenced by its molecular structure. For example, the presence of the polar sulfonamide group could enhance its solubility in polar solvents.

Scientific Research Applications

Carbonic Anhydrase Inhibition

One of the scientific applications of sulfonamide derivatives includes their role as inhibitors of human carbonic anhydrase isozymes. For instance, a study by Akbaba et al. (2014) investigated the inhibitory effects of various sulfonamide derivatives on human carbonic anhydrase I and II. They found that compounds like N-(1,2,3,4-tetrahydronaphthalene-2-yl)methanesulfonamide demonstrated significant inhibition against these isozymes (Akbaba et al., 2014).

Antimicrobial Agents

In the field of antimicrobial research, new tetrahydronaphthalene-sulfonamide derivatives have shown promising results. Mohamed et al. (2021) synthesized these derivatives and tested them for in vitro antimicrobial activities against various bacterial strains and Candida Albicans. Some compounds displayed potent antimicrobial effects, highlighting their potential as therapeutic agents (Mohamed et al., 2021).

Herbicidal Activity

Sulfonamide compounds have also been explored for their herbicidal properties. Hosokawa et al. (2001) synthesized novel herbicidally active sulfonamide compounds and studied their stereochemical structure-activity relationship. Their research indicated that certain isomers of these compounds were the active forms, providing insights into the development of effective herbicides (Hosokawa et al., 2001).

Structural and Chemical Analysis

The study of sulfonamide derivatives extends to their structural and chemical analysis. Sarojini et al. (2012) conducted an in-depth study of a sulfonamide compound, examining its molecular geometry, vibrational frequencies, and stability through various analytical techniques. This kind of analysis is crucial for understanding the properties and potential applications of these compounds (Sarojini et al., 2012).

Drug Discovery and Development

In the realm of drug discovery, sulfonamide derivatives have been investigated for their potential therapeutic applications. For example, Wang et al. (2014) explored derivatives of thromboxane A2 receptor antagonists, identifying potent new analogs with potential for development into antithromboxane therapies (Wang et al., 2014).

Environmental Implications

The environmental impact of sulfonamides is another area of study. Mohring et al. (2009) investigated the degradation and elimination of various sulfonamides during anaerobic fermentation, revealing how certain drugs can be considered more environmentally friendly based on their degradation behavior (Mohring et al., 2009).

Future Directions

The potential applications and future directions for research on this compound would depend on its biological activity. If it does have antibacterial properties, as suggested by the presence of the sulfonamide group, it could potentially be studied as a new antibacterial agent .

Properties

IUPAC Name

N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO3S/c19-17(10-4-1-5-11-17)13-18-22(20,21)16-9-8-14-6-2-3-7-15(14)12-16/h4,8-10,12,18-19H,1-3,5-7,11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHIRMGFINGRRSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NCC3(CCCC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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